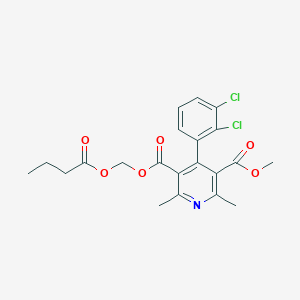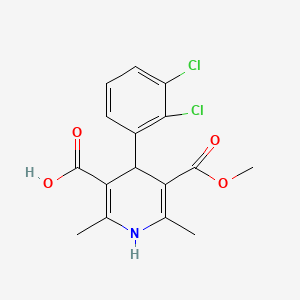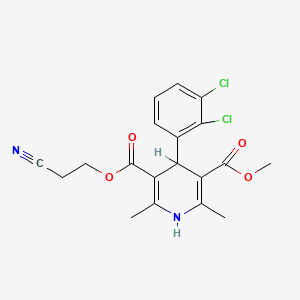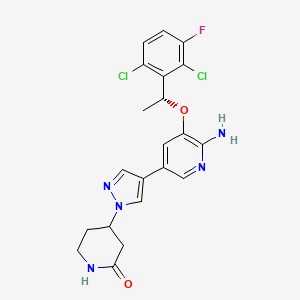
2-Keto Crizotinib
Übersicht
Beschreibung
2-Keto Crizotinib (PF-06260182) is an active lactam metabolite of crizotinib . It is considerably less potent than crizotinib and is not thought to contribute significantly to the in vivo activity of crizotinib .
Molecular Structure Analysis
Crizotinib, the parent compound of 2-Keto Crizotinib, functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . The specific molecular structure analysis of 2-Keto Crizotinib is not detailed in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 2-Keto Crizotinib are not detailed in the available resources, ketoreductases have been used as catalysts for enantioselective conversion of desired prochiral ketones to their corresponding alcohol .Wissenschaftliche Forschungsanwendungen
Mechanisms of Action and Pharmacokinetics
Crizotinib is primarily known for its role as a tyrosine kinase inhibitor, with significant activity against ALK (anaplastic lymphoma kinase), ROS1 (c-ros oncogene 1), and MET (hepatocyte growth factor receptor). It's an orally available agent that has shown promise in treating non-small-cell lung cancer (NSCLC) and other malignancies with genetic alterations in these kinases. A key study developed and refined a physiologically based pharmacokinetic (PBPK) model of Crizotinib, showcasing its interactions, particularly as a CYP3A substrate, and providing insights into its drug-drug interaction (DDI) dynamics (Yamazaki, Johnson, & Smith, 2015).
Therapeutic Efficacy in Cancer Treatment
Crizotinib's efficacy in treating NSCLC, particularly those with ALK gene mutations, has been widely documented. It inhibits ALK expression, leading to decreased apoptosis and increased cell proliferation. Its pharmacokinetics are influenced by drug interactions, notably with ketoconazole and rifampin, which alter Crizotinib pharmacokinetics (Timm & Kolesar, 2013). Inflammatory myofibroblastic tumors (IMTs) also show sensitivity to Crizotinib, especially in cases with ALK fusions. A comprehensive molecular analysis revealed diverse genomic landscapes in IMTs, with potential predictive markers for Crizotinib response (Lee et al., 2021).
Metabolic Effects and Resistance Mechanisms
Studies have explored Crizotinib's impact on metabolic patterns and ATP production in cancer cells, noting significant changes that contribute to its antitumor mechanisms. For instance, Crizotinib altered glucose metabolism in A549 NSCLC cells, indicating a shift towards anaerobic metabolism and reduced ATP production, which could be crucial for its antitumor activity (Ye et al., 2020).
Enhancing Drug Delivery and Efficacy
Innovative approaches to enhance Crizotinib's delivery and efficacy, particularly in overcoming resistance and improving brain accumulation, have been investigated. The coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor, Elacridar, with Crizotinib, has shown to increase its oral availability and brain penetration, offering a potential strategy to enhance therapeutic outcomes in NSCLC patients with brain metastases (Tang et al., 2014).
Safety And Hazards
The safety data sheet for Crizotinib, the parent compound of 2-Keto Crizotinib, indicates that it may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . The specific safety and hazards associated with 2-Keto Crizotinib are not detailed in the available resources.
Zukünftige Richtungen
The future of kinase drug discovery, including drugs like Crizotinib and its metabolites, is focused on improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases. This includes addressing the challenge of drug resistance to kinase inhibitors and the development of kinase inhibitors that cross the blood-brain barrier .
Eigenschaften
IUPAC Name |
4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBZLBBBMWAI-YNODCEANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto Crizotinib | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



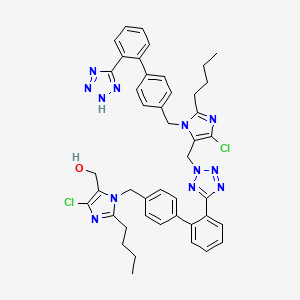
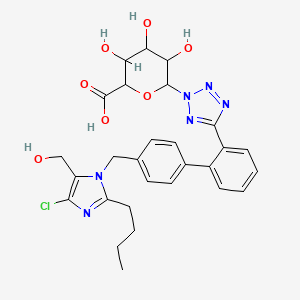
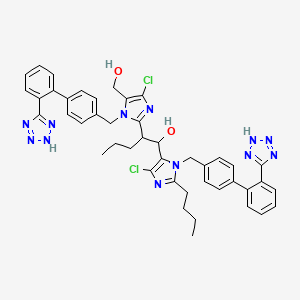
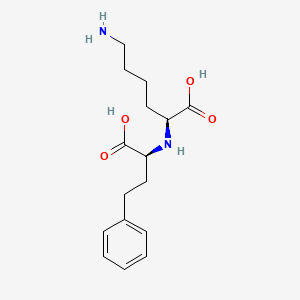
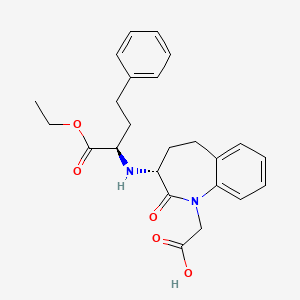
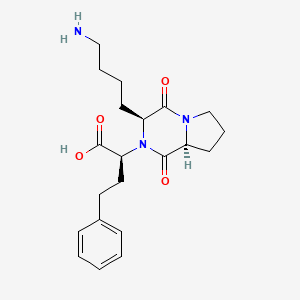

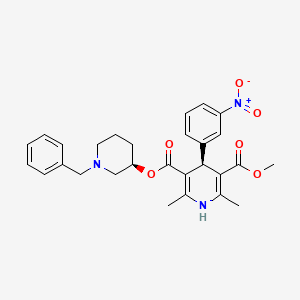
phosphoryl]acetic acid](/img/structure/B601002.png)
